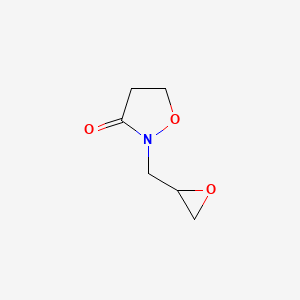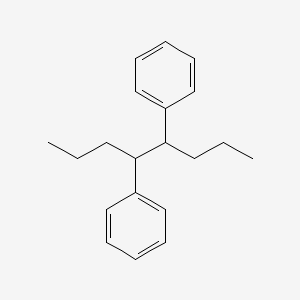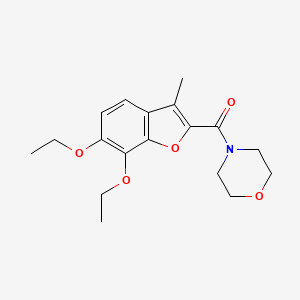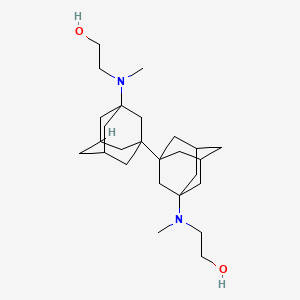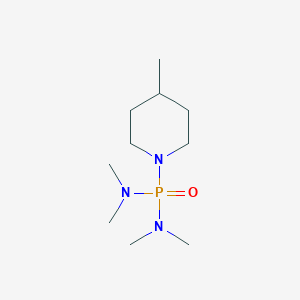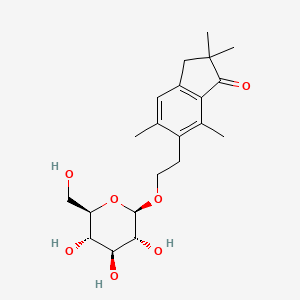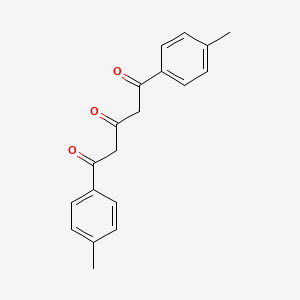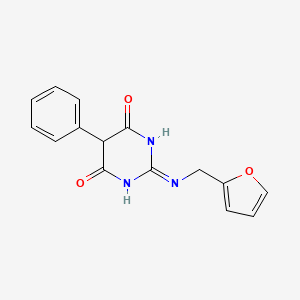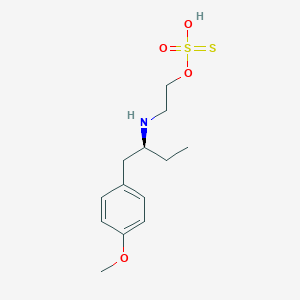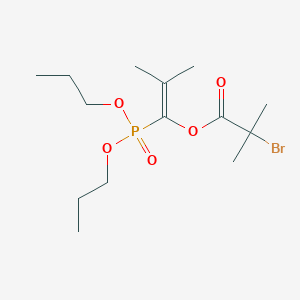![molecular formula C14H17NO2S B14666951 Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- CAS No. 50401-30-4](/img/structure/B14666951.png)
Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-: is a complex organic compound featuring a pyrrolidine ring substituted with ethenyl, methylene, and a sulfonyl group attached to a 4-methylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine derivatives with ethenyl and methylene groups under controlled conditions. The sulfonyl group is introduced using sulfonation reactions involving sulfonyl chlorides or sulfonic acids.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium or nickel may be employed to facilitate the addition of ethenyl and methylene groups. The final product is purified using techniques like distillation or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural stability. The ethenyl and methylene groups may participate in additional binding interactions, enhancing the compound’s overall efficacy.
類似化合物との比較
Pyrrolidine: A simpler analog without the ethenyl, methylene, and sulfonyl substitutions.
Pyrroline: Contains a double bond within the pyrrolidine ring.
Pyrrolizidine: Features a fused bicyclic structure.
Uniqueness: Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group attached to a 4-methylphenyl moiety differentiates it from other pyrrolidine derivatives, providing specific interactions in biological systems and unique properties in chemical reactions.
特性
CAS番号 |
50401-30-4 |
|---|---|
分子式 |
C14H17NO2S |
分子量 |
263.36 g/mol |
IUPAC名 |
3-ethenyl-4-methylidene-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H17NO2S/c1-4-13-10-15(9-12(13)3)18(16,17)14-7-5-11(2)6-8-14/h4-8,13H,1,3,9-10H2,2H3 |
InChIキー |
LUUDQSLAYIRWFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=C)C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


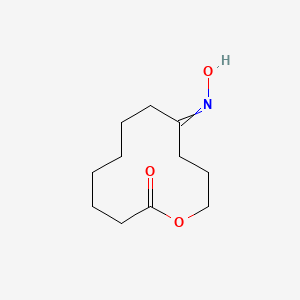
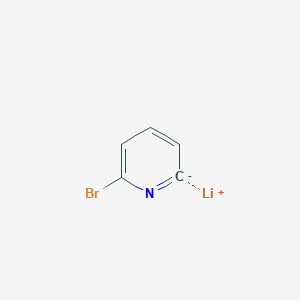
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
